5-ethynyl-1-(trifluoromethyl)-1H-imidazole
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Overview
Description
5-ethynyl-1-(trifluoromethyl)-1H-imidazole is a heterocyclic compound characterized by the presence of an ethynyl group and a trifluoromethyl group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethynyl-1-(trifluoromethyl)-1H-imidazole typically involves the reaction of an appropriate imidazole derivative with ethynyl and trifluoromethyl reagents. One common method involves the use of copper-catalyzed coupling reactions, where the imidazole derivative is reacted with ethynyl and trifluoromethyl reagents in the presence of a copper catalyst under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar copper-catalyzed coupling reactions. The process is optimized for higher yields and purity, often involving advanced purification techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
5-ethynyl-1-(trifluoromethyl)-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield imidazole oxides, while reduction can produce ethyl-substituted imidazoles .
Scientific Research Applications
5-ethynyl-1-(trifluoromethyl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-ethynyl-1-(trifluoromethyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The ethynyl and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-ethynyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole: Similar in structure but with a pyrazole ring instead of an imidazole ring.
3-(trifluoromethyl)phenylacetonitrile: Contains a trifluoromethyl group but differs in the core structure.
Uniqueness
5-ethynyl-1-(trifluoromethyl)-1H-imidazole is unique due to the combination of its ethynyl and trifluoromethyl groups attached to an imidazole ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Biological Activity
5-Ethynyl-1-(trifluoromethyl)-1H-imidazole is a compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features an imidazole ring substituted with an ethynyl group and a trifluoromethyl group. This configuration contributes to its distinctive chemical reactivity and biological properties.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing its potential in several therapeutic areas:
- Antiviral Activity : The compound has shown promise as an antiviral agent, particularly against RNA viruses. Its mechanism may involve the inhibition of viral polymerases, which are critical for viral replication.
- Antimicrobial Properties : Studies have indicated that it possesses antimicrobial activity against a range of pathogens, suggesting its potential as a new antibiotic candidate.
- Anticancer Effects : Preliminary research suggests that this compound can inhibit cancer cell proliferation, making it a candidate for further investigation in cancer therapy.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in viral replication and cellular proliferation.
- Interaction with Cellular Receptors : It may act on various receptors within cells, modulating signaling pathways that lead to altered cellular responses.
Research Findings and Case Studies
Recent studies have provided insights into the biological activity of this compound:
Table 1: Summary of Biological Activities
Discussion
The diverse biological activities of this compound highlight its potential as a versatile therapeutic agent. Its ability to inhibit viral replication, bacterial growth, and cancer cell proliferation positions it as a promising candidate for drug development. Further research is needed to elucidate the precise mechanisms underlying its biological effects and to evaluate its safety and efficacy in clinical settings.
Properties
Molecular Formula |
C6H3F3N2 |
---|---|
Molecular Weight |
160.10 g/mol |
IUPAC Name |
5-ethynyl-1-(trifluoromethyl)imidazole |
InChI |
InChI=1S/C6H3F3N2/c1-2-5-3-10-4-11(5)6(7,8)9/h1,3-4H |
InChI Key |
ZJNSBHSHRTUPAO-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CN=CN1C(F)(F)F |
Origin of Product |
United States |
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